molecular formula C13H18N2O4S B8709538 N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

Cat. No.: B8709538
M. Wt: 298.36 g/mol
InChI Key: KWPALOMUFLFUDL-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfamoyl group and a tetrahydro-2H-pyran-4-yl moiety, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2H-pyran-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The tetrahydro-2H-pyran-4-yl moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: Shares the sulfamoyl group but lacks the tetrahydro-2H-pyran-4-yl moiety.

    Tetrahydro-2H-pyran-4-carbaldehyde: Contains the tetrahydro-2H-pyran-4-yl moiety but lacks the benzamide core.

Uniqueness

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is unique due to the combination of the sulfamoyl group and the tetrahydro-2H-pyran-4-yl moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

InChI

InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-11(2-4-12)13(16)15-9-10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,16)(H2,14,17,18)

InChI Key

KWPALOMUFLFUDL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Sulfamoylbenzoic acid (201 mg), (tetrahydro-2H-pyran-4-yl)methanamine (144 mg), 1-hydroxybenzotriazole hydrate (230 mg), and 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (288 mg) were combined in acetonitrile.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Three
Quantity
288 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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